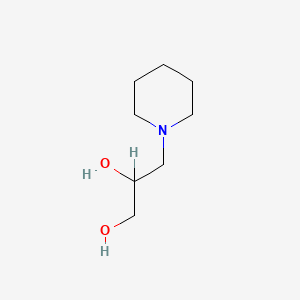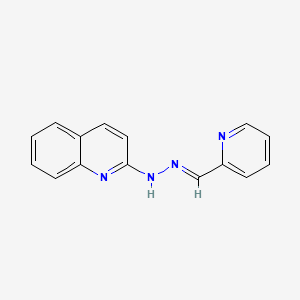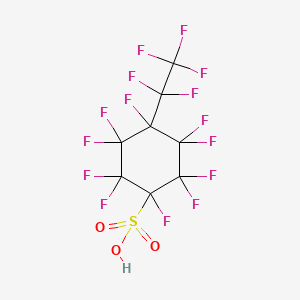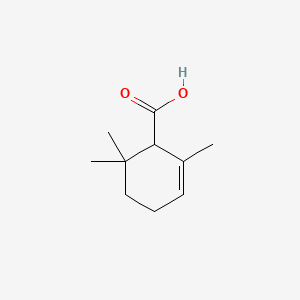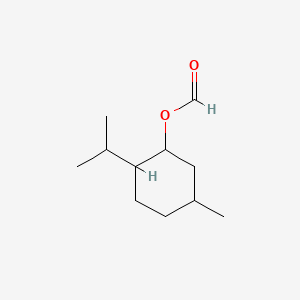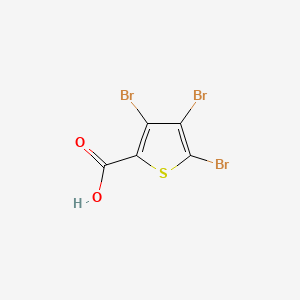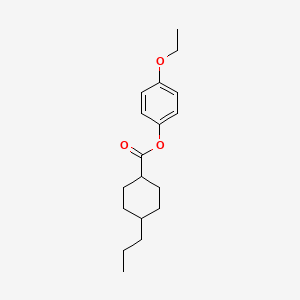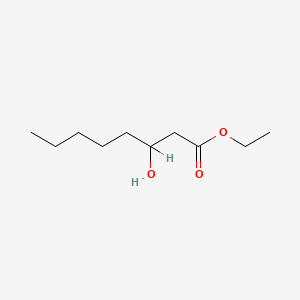
Tert-butyl undec-10-enoate
Overview
Description
Tert-butyl undec-10-enoate, also known as TBUE, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic synthesis due to its unique chemical properties. TBUE is a colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Safety Assessment and Environmental Impact
- Safety and Environmental Considerations : Butyl 10-undecenoate, a related compound to tert-butyl undec-10-enoate, was assessed for various toxicological endpoints, including genotoxicity, reproductive toxicity, and skin sensitization. It was determined not to be a safety concern under current levels of use and not expected to be phototoxic or photoallergenic. Its environmental impact was evaluated, indicating it is not a persistent, bioaccumulative, and toxic substance (PBT) according to IFRA Environmental Standards, with low risk quotients in Europe and North America (Api et al., 2019).
Chemical Reactions and Synthesis
Oxidation Reactions : The oxidation of acetylenic fatty esters, which are structurally similar to this compound, using selenium dioxide/tert-butyl hydroperoxide in aqueous dioxane, leads to the formation of various oxidized products. This demonstrates the compound's reactivity and potential in creating derivatives for further applications (Jie, Pasha, & Alam, 1997).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reactions with alkyl hydrazines, to create isomeric pyrazoles, indicating the compound's utility in synthesizing complex organic structures (Iminov et al., 2015).
Catalytic Asymmetric Synthesis : this compound was used in a rhodium-catalyzed conjugate addition of arylboronic acids, indicating its role in creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis (Paquin, Stephenson, Defieber, & Carreira, 2005).
Esterification with Alcohols : The esterification of undec-10-enoic acid with various alcohols was achieved at room temperature, showcasing the versatility of similar compounds in forming esters, which are fundamental in many chemical processes (Rauf & Parveen, 2004).
Biomedical and Material Applications
Cytotoxic Furyl Macrolactones Synthesis : Furylalkenoic acids and tert-butyl ketones, structurally related to this compound, were synthesized and tested for cytotoxic activities, demonstrating potential biomedical applications (Krauss, Bracher, & Unterreitmeier, 2006).
- long-chain aliphatic polyesters, demonstrating the potential of similar compounds in polymer synthesis. This process was shown to produce polyesters with varied thermal properties and structural regularities, highlighting the versatility of compounds like this compound in materials science (Trzaskowski, Quinzler, Bährle, & Mecking, 2011).
- Surface Functionalization : Alkyl monolayers, including methyl undec-10-enoate, were formed on silicon carbide and silicon-rich silicon nitride surfaces using UV irradiation. This demonstrates the compound's utility in surface chemistry, specifically in creating ester-terminated surfaces that can be further functionalized for various applications (Rosso, Giesbers, Arafat, Schroën, & Zuilhof, 2009).
Mechanism of Action
Target of Action
Tert-butyl undec-10-enoate is a chemical compound with the molecular formula C15H28O2 It has been used in the synthesis of novel lipidic triazole derivatives , which suggests that its targets could be related to lipid metabolism or signaling pathways.
Mode of Action
It’s known that it can be used as a building block in the synthesis of lipidic triazole derivatives . These derivatives interact with their targets, potentially altering cellular processes.
Biochemical Pathways
Given its use in the synthesis of lipidic triazole derivatives , it’s plausible that it may influence lipid-related biochemical pathways.
Pharmacokinetics
Its physical form is a liquid , which could influence its absorption and distribution in the body
Result of Action
Lipidic triazole derivatives synthesized using this compound have shown some degree of antibacterial and antifungal activities . This suggests that this compound, as a precursor to these derivatives, may indirectly contribute to these antimicrobial effects.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c , indicating that temperature and moisture could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that undec-10-enoic acid, from which Tert-butyl undec-10-enoate is derived, interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
Derivatives of undec-10-enoic acid have been reported to have antimicrobial properties . These compounds may influence cell function by disrupting cell signaling pathways, altering gene expression, or affecting cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
tert-butyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5H,1,6-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOBCJCSWMKBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337886 | |
| Record name | tert-butyl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93757-41-6 | |
| Record name | tert-butyl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


